

A Head-to-Head Comparison of Covalent vs. Non-Covalent LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

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Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, has emerged as a critical epigenetic regulator in various cancers. Its primary role involves the demethylation of mono- and di-methylated lysine 4 on histone 3 (H3K4me1/2), leading to transcriptional repression of target genes. Upregulation of LSD1 has been observed in numerous malignancies, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), making it a compelling therapeutic target.

In the quest for effective cancer therapies, two distinct classes of LSD1 inhibitors have been developed: covalent and non-covalent inhibitors. This guide provides a comprehensive head-to-head comparison of these two classes, presenting key experimental data to inform research and drug development decisions.

Mechanism of Action: A Fundamental Divide

The core difference between these inhibitor classes lies in their interaction with the LSD1 enzyme.

Covalent inhibitors, often derivatives of tranylcypromine (TCP), form an irreversible covalent bond with the flavin adenine dinucleotide (FAD) cofactor in the active site of LSD1. This "suicide inactivation" mechanism leads to a long-lasting and potent inhibition of the enzyme's activity.

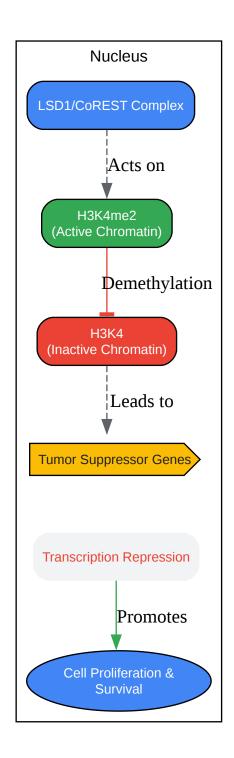


Non-covalent inhibitors, on the other hand, bind reversibly to the LSD1 active site. Their binding is characterized by non-covalent interactions such as hydrogen bonds and van der Waals forces. This reversible nature can offer a different pharmacokinetic and pharmacodynamic profile, potentially impacting both efficacy and safety.

Signaling Pathway of LSD1 in Cancer

LSD1 primarily functions as a transcriptional co-repressor by demethylating H3K4me2, a mark associated with active enhancers and promoters. This action is often carried out in complex with other proteins, such as the CoREST complex. By removing this activating mark, LSD1 contributes to the silencing of tumor suppressor genes, promoting cell proliferation and survival. The diagram below illustrates this key signaling pathway.





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Caption: LSD1-mediated demethylation of H3K4me2 leads to transcriptional repression and promotes cancer cell proliferation.

Quantitative Comparison of Inhibitor Performance



The following tables summarize the biochemical potency, selectivity, and cellular activity of representative covalent and non-covalent LSD1 inhibitors.

Table 1: Biochemical Potency Against LSD1

Inhibitor Class	Compound	LSD1 IC50 (nM)	Reference
Covalent	Tranylcypromine	20700	_
ladademstat (ORY- 1001)	18		
Bomedemstat (IMG-7289)	9.7	_	
GSK-2879552	24		
Non-Covalent	Pulrodemstat (CC- 90011)	0.25	
Seclidemstat (SP- 2577)	13		_

Table 2: Selectivity Profile (IC50 in µM)

Inhibitor	LSD1	MAO-A	МАО-В	LSD2	Reference
Covalent					
Tranylcyprom ine	20.7	2.84	0.73	>100	_
ladademstat	0.018	>100	>100	>100	_
Bomedemstat	0.0097	>25	>25	-	
GSK- 2879552	0.024	>200	>200	>100	_
Non-Covalent					
Pulrodemstat	0.00025	>10	>10	>10	_
Seclidemstat	0.013	>100	>100	>10	_





Table 3: Cellular Activity in AML and SCLC Cell Lines

Inhibitor Class	Compound	Cell Line	Assay	EC50/IC50 (nM)	Reference
Covalent	ladademstat	Kasumi-1 (AML)	Proliferation	<1	
NCI-H1417 (SCLC)	Proliferation	1.6			
Bomedemstat	MV4-11 (AML)	Proliferation	~50		
GSK- 2879552	NCI-H1417 (SCLC)	Proliferation	~50		
Non-Covalent	Pulrodemstat	Kasumi-1 (AML)	Proliferation	2	
NCI-H1417 (SCLC)	Proliferation	28			-
Seclidemstat	A673 (Ewing Sarcoma)	Proliferation	~100		

In Vivo Efficacy in Preclinical Models

Both covalent and non-covalent LSD1 inhibitors have demonstrated anti-tumor activity in xenograft models of AML and SCLC.

Table 4: In Vivo Efficacy in Xenograft Models



Inhibitor	Model	Dosing	Tumor Growth Inhibition (TGI)	Reference
Covalent				
ladademstat	SCLC Patient- Derived Xenograft	0.02 mg/kg, oral, daily	Significant tumor regression	
GSK-2879552	NCI-H1417 SCLC Xenograft	30 mg/kg, oral, twice daily	Significant tumor growth inhibition	-
Non-Covalent				
Pulrodemstat	SCLC Patient- Derived Xenograft	5 mg/kg, oral, daily	78% TGI	_
HM97211 derivative	AML Xenograft	Oral administration	Significant tumor growth inhibition	-

Clinical Safety and Tolerability

A key differentiator between covalent and non-covalent inhibitors is their potential for off-target effects and associated toxicities. The irreversible nature of covalent inhibitors can lead to prolonged and sometimes unexpected adverse events.

Covalent inhibitors have been associated with hematological toxicities, such as thrombocytopenia and neutropenia. For instance, the clinical development of GSK-2879552 was terminated due to safety concerns, including encephalopathy.

Non-covalent inhibitors are hypothesized to have a more favorable safety profile due to their reversible binding. While clinical data is still emerging, early results suggest that they may offer a better benefit-to-risk ratio. However, it is important to note that on-target toxicities related to LSD1 inhibition can still occur with both classes of inhibitors.

Experimental Protocols



Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of LSD1 inhibitors.

LSD1 Enzymatic Inhibition Assay (HTRF)

This assay quantifies the enzymatic activity of LSD1 by measuring the demethylation of a biotinylated H3K4me2 peptide substrate.



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To cite this document: BenchChem. [A Head-to-Head Comparison of Covalent vs. Non-Covalent LSD1 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10855417#head-to-head-comparison-of-covalent-vs-non-covalent-lsd1-inhibitors]

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